molecular formula C13H20N4O2 B137301 1,3-Dibutylxanthine CAS No. 2850-36-4

1,3-Dibutylxanthine

Katalognummer B137301
CAS-Nummer: 2850-36-4
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: HDAPVDGMACVEKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dibutylxanthine is a chemical compound with the formula C13H20N4O2 . It contains a total of 40 bonds, including 20 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, 1 imide (-thio), and 1 Imidazole .


Synthesis Analysis

The synthesis of the xanthine scaffold, which includes 1,3-Dibutylxanthine, often starts from commercially available theophylline for 1,3-dimethyl derivatives, or from 1,3-dibutylxanthine for 1,3-dibutyl analogues . The 1,3-dipropylxanthine is derived from 1,3-dipropylurea, via a modified Traube synthesis .


Molecular Structure Analysis

The molecular structure of 1,3-Dibutylxanthine consists of 20 Hydrogen atoms, 13 Carbon atoms, 4 Nitrogen atoms, and 2 Oxygen atoms . It contains a total of 40 bonds, including 20 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, 1 imide (-thio), and 1 Imidazole .

Wissenschaftliche Forschungsanwendungen

a. Adenosine Receptor Modulation:

b. Bronchodilation:
c. Cardiovascular Effects:

Natural Product Chemistry

a. Polyacetylenes and Antidepressant Properties:

Synthetic Chemistry

a. Stereoselective Construction of 1,3-Dienes:

Wirkmechanismus

Target of Action

1,3-Dibutylxanthine (DBX) is a xanthine derivative that primarily targets adenosine receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction. DBX binds to these receptors with high affinity and shows similar affinities for all eight adenosine receptor subtypes .

Mode of Action

DBX acts as an antagonist at the adenosine receptors . It inhibits the binding of adenosine to its receptors, thereby blocking the actions of adenosine . This interaction results in changes in cellular activity, depending on the specific function of the adenosine receptor subtype involved .

Biochemical Pathways

Adenosine is involved in a wide range of biochemical processes, including energy transfer (as adenosine triphosphate and adenosine diphosphate), signal transduction (via cyclic adenosine monophosphate), and formation of certain cofactors .

Pharmacokinetics

For instance, xanthines are generally well-absorbed from the gastrointestinal tract and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of DBX’s action are largely dependent on the specific adenosine receptor subtype it interacts with and the cellular context. By blocking adenosine receptors, DBX can influence a variety of physiological processes, including neurotransmission, inflammation, immune response, and cardiovascular function .

Action Environment

The action, efficacy, and stability of DBX can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other drugs or substances that can interact with adenosine receptors, and individual variations in metabolism and excretion

Safety and Hazards

While specific safety data for 1,3-Dibutylxanthine was not found, it’s important to handle all chemical substances with care. General safety measures include keeping the substance away from heat/sparks/open flames/hot surfaces and wearing protective gloves/clothing/eye protection/face protection .

Zukünftige Richtungen

Xanthine derivatives, including 1,3-Dibutylxanthine, have been the subject of recent research due to their potential therapeutic applications. For instance, multitarget drugs based on a hybrid dopamine–xanthine core were designed as potential drug candidates for the treatment of neurodegenerative diseases . Further evaluation of these newly developed multitarget ligands in preclinical models of Alzheimer’s and Parkinson’s diseases is warranted .

Eigenschaften

IUPAC Name

1,3-dibutyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-3-5-7-16-11-10(14-9-15-11)12(18)17(13(16)19)8-6-4-2/h9H,3-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAPVDGMACVEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)CCCC)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182721
Record name 1,3-Dibutylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibutylxanthine

CAS RN

2850-36-4
Record name 1,3-Dibutylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002850364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2850-36-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dibutylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIBUTYLXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR9D2UGY27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 6-amino-1,3-di-n-butyl-5-nitroso-uracil (3.1 g, 11.6 mmol) and 5% Pd-C in dry DMF (30 ml) was hydrogenated at 50 psi until it became a colorless solution (about 2 h). The catalyst was filtered off through Celite pad and the filtrate was mixed with 88% formic acid (15 ml) and 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride (1.1 g, 5.74 mmol) at 0° C. under nitrogen. The violet solution was stirred at room temperature for 3 h. DMF and formic acid were removed by rotary evaporation and the solid residue was mixed with 2N sodium hydroxide (50 ml, 100 mmol). The reaction mixture was heated at reflux for 1 h. The yellow solution was cooled and neutralized with 6N hydrochloric acid to pH 3. The solid was collected by filtration, washed with water, and dried to yield 1,3-di-n-butyl-xanthine (2.3 g, 75%), m.p. 165.5°-169° C.; 1H NMR (DMSO-d6) δ1.41-1.47 (m, 6H, 2×CH3), 1.61-1.68 (m, 4H, 2×CH2), 1.74-1.79 (m, 2H, CH2), 1.82-1.85 (m, 2H, CH2), 3.84 (t, 2H, N--CH2), 3.98 (t, 2H, N--CH2), 8.10 (s, 1H, H-8), 13.7 (br s, 1H, NH).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dibutylxanthine
Reactant of Route 2
1,3-Dibutylxanthine
Reactant of Route 3
1,3-Dibutylxanthine
Reactant of Route 4
1,3-Dibutylxanthine
Reactant of Route 5
Reactant of Route 5
1,3-Dibutylxanthine
Reactant of Route 6
1,3-Dibutylxanthine

Q & A

Q1: How does 1,3-Dibutylxanthine interact with adenosine receptors and what are the downstream effects?

A1: 1,3-Dibutylxanthine and its derivatives primarily interact with adenosine receptors as antagonists at A1 and A2a subtypes and as partial agonists at the A3 subtype. [, ]

  • A3 Receptor Partial Agonism: As a partial agonist at A3 receptors, 1,3-dibutylxanthine can elicit a submaximal response compared to full agonists. This partial agonism has been linked to the inhibition of adenylate cyclase in some cell types, potentially influencing various cellular processes. [, ]

Q2: How does the structure of 1,3-dibutylxanthine affect its activity and selectivity for different adenosine receptor subtypes?

A2: Structure-activity relationship (SAR) studies have revealed key structural features that influence the binding affinity and selectivity of 1,3-dibutylxanthine and its derivatives for adenosine receptor subtypes:

  • 1,3-Dialkyl Substituents: The length and bulkiness of the alkyl groups at positions 1 and 3 are crucial. For instance, at A3 receptors, the affinity order is pentyl ≥ butyl >> hexyl > propyl ≈ methyl, with 1,3-dipentylxanthine showing slight selectivity for A3 over A1 and A2a subtypes. []
  • 8-Position Modifications: Introducing a methoxy group at position 8 is tolerated at A3 receptors. []
  • 2-Position Modifications: Replacing the oxygen atom at position 2 with sulfur (2-thio vs. 2-oxo) increases potency across all three subtypes and slightly improves A3 selectivity over A1. []
  • Ribose Modifications: Attaching a ribose moiety at position 7 can create xanthine-7-ribosides, some of which bind to A3 receptors. Further modifications at the ribose 5' position, such as introducing a 5'-uronamide group with varying N-alkyluronamide substituents, significantly influence A3 receptor affinity and selectivity. For example, 1,3-dibutylxanthine 7-riboside 5'-N-methylcarboxamide displays high potency (Ki = 229 nM) and significant selectivity for A3 receptors over A1 (160-fold) and A2a (>400-fold). This derivative acts as a full agonist in inhibiting adenylate cyclase via A3 receptors. []

Q3: Have any studies investigated the potential for resistance to 1,3-dibutylxanthine and its analogs in relation to other adenosine receptor ligands?

A3: While the provided research papers do not directly address resistance mechanisms specific to 1,3-dibutylxanthine, the development of resistance to G protein-coupled receptor (GPCR) ligands, including those targeting adenosine receptors, is a recognized phenomenon. [] Potential mechanisms of resistance could involve:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.